Phenyl formate
Overview
Description
Phenyl formate is an aromatic ester compound that has been the subject of various studies due to its potential as a synthetic intermediate and its interesting chemical properties. It is involved in several chemical reactions and has been used as a CO source in carbonylative synthesis .
Synthesis Analysis
The synthesis of phenyl formate and related compounds has been explored through different methods. One approach involves the use of acetic formic anhydride to obtain phenyl formates from phenols and naphthols . Another method includes the use of phenyl formate as a CO source in palladium-catalyzed reactions to synthesize indene-1,3(2H)-dione derivatives and other cyclic compounds . Additionally, phenyl formate has been used as a surrogate for gaseous CO in the reductive cyclization of organic nitro compounds to yield N-heterocycles .
Molecular Structure Analysis
The molecular structure of phenyl formate has been studied using computational methods and nuclear magnetic resonance (NMR). Geometry-optimized molecular orbital computations suggest a strongly nonplanar Z conformer for phenyl formate, with a significant internal barrier to rotation about the C(1)-O bond . This nonplanarity is supported by NMR studies, which indicate nonplanar conformers for phenyl esters .
Chemical Reactions Analysis
Phenyl formate undergoes various chemical reactions, including hydrogen abstraction by radicals, which has been theoretically investigated and experimentally validated using shock tube experiments . The pyrolysis chemistry of phenyl formate has also been explored, revealing reaction pathways such as direct bond fission and intramolecular H-shift, leading to the formation of phenol and CO, among other products .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl formate are influenced by its molecular structure. The nonplanar conformation affects its reactivity and the internal barriers to rotation, which in turn can influence the outcomes of chemical reactions . The compound's ability to act as a CO source in various synthetic applications highlights its versatility and potential utility in organic synthesis .
Relevant Case Studies
Case studies involving phenyl formate demonstrate its utility in green chemistry applications. For instance, methyl N-phenyl carbamate was synthesized from aniline using methyl formate, a related ester, as a carbonylating agent, offering a more environmentally friendly alternative to traditional methods . Moreover, phenyl formate's role as a CO surrogate in the synthesis of N-heterocycles presents a safer and more practical approach compared to using pressurized CO gas .
Scientific Research Applications
Reductive Cyclization of Organic Nitro Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Phenyl formate is used as a carbon monoxide (CO) surrogate for the reductive cyclization of different organic nitro compounds . This process is a very efficient and clean strategy for the synthesis of many N-heterocycles .
- Methods of Application: The use of phenyl formate allows for the liberation of carbon monoxide under reaction conditions, thus avoiding the need for autoclaves and pressurized CO lines . The reaction can be carried out in a cheap glass pressure tube .
- Results/Outcomes: The use of phenyl formate as a CO surrogate has proven to be a viable alternative to the gaseous reagent . In most cases, yields were better than those previously reported using pressurized CO .
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides
- Scientific Field: Organic Chemistry
- Application Summary: Phenyl formate is widely used in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides .
- Methods of Application: The specific methods of application or experimental procedures for this use of phenyl formate are not detailed in the sources .
- Results/Outcomes: The outcomes of this application are not specified in the sources .
Safety And Hazards
The safety data sheet for phenyl formate indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Specific hazards include skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Research on phenyl formate has shown that its interaction with atmospheric water can form stable encounter complexes that will dissociate by sequential water loss to form protonated formates . This suggests potential future directions in studying the role of phenyl formate in atmospheric chemical reactions .
properties
IUPAC Name |
phenyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOWCLRLLWTHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171898 | |
Record name | Phenyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl formate | |
CAS RN |
1864-94-4 | |
Record name | Phenyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.